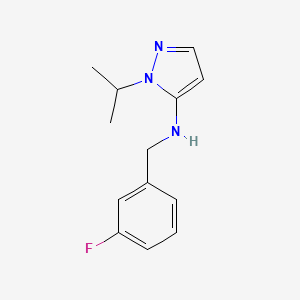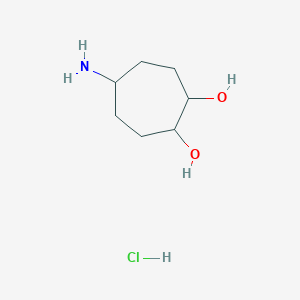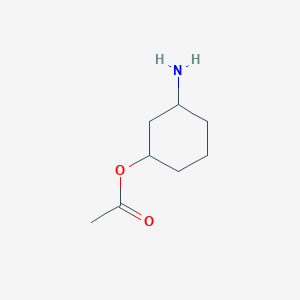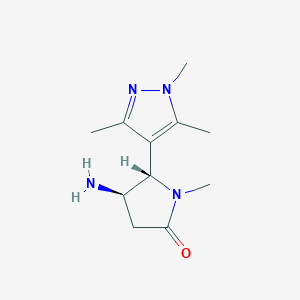![molecular formula C11H21N3 B11735407 {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11735407.png)
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with 2-Methylpropyl Group:
Attachment of the Propylamine Group: The final step involves the attachment of the propylamine group to the pyrazole ring, which can be done through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities and potential therapeutic uses.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and applications.
Mecanismo De Acción
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The specific pathways involved can vary depending on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-methylpropyl)-1H-pyrazole: A simpler pyrazole derivative without the propylamine group.
1-(2-methylpropyl)-3,5-dimethyl-1H-pyrazole: A pyrazole derivative with additional methyl groups.
1-(2-methylpropyl)-4-nitro-1H-pyrazole: A pyrazole derivative with a nitro group.
Uniqueness
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is unique due to the presence of both the 2-methylpropyl and propylamine groups on the pyrazole ring. This combination of substituents provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H21N3 |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-12-8-11-5-7-13-14(11)9-10(2)3/h5,7,10,12H,4,6,8-9H2,1-3H3 |
Clave InChI |
ZKEGRUHSOHGTGK-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=CC=NN1CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11735326.png)

![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735335.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11735336.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735357.png)
![N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11735364.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine](/img/structure/B11735385.png)

amine](/img/structure/B11735394.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735402.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735404.png)

-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735415.png)
